molecular formula C18H27NO7 B4005361 3-methoxy-N-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]propan-1-amine;oxalic acid

3-methoxy-N-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]propan-1-amine;oxalic acid

Cat. No.: B4005361
M. Wt: 369.4 g/mol
InChI Key: TWBNZHJNRRCZOM-UHFFFAOYSA-N
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Description

3-methoxy-N-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]propan-1-amine;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxy groups and a prop-2-enylphenoxy moiety. The presence of oxalic acid as a counterion adds to its stability and solubility.

Scientific Research Applications

3-methoxy-N-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]propan-1-amine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxy-2-prop-2-enylphenol with 2-chloroethylamine under basic conditions to form the intermediate 2-(4-methoxy-2-prop-2-enylphenoxy)ethylamine. This intermediate is then reacted with 3-methoxypropan-1-amine in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from 25°C to 80°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining consistency and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and prop-2-enylphenoxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-4-(prop-2-yn-1-ylamino)benzoate
  • 3-methoxy-2-naphthol
  • 4-hydroxy-3-methoxyphenyl derivatives

Uniqueness

Compared to similar compounds, 3-methoxy-N-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]propan-1-amine stands out due to its unique combination of methoxy and prop-2-enylphenoxy groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-methoxy-N-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.C2H2O4/c1-4-6-14-13-15(19-3)7-8-16(14)20-12-10-17-9-5-11-18-2;3-1(4)2(5)6/h4,7-8,13,17H,1,5-6,9-12H2,2-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBNZHJNRRCZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCOC1=C(C=C(C=C1)OC)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methoxy-N-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]propan-1-amine;oxalic acid
Reactant of Route 2
3-methoxy-N-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]propan-1-amine;oxalic acid
Reactant of Route 3
3-methoxy-N-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]propan-1-amine;oxalic acid
Reactant of Route 4
3-methoxy-N-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]propan-1-amine;oxalic acid
Reactant of Route 5
3-methoxy-N-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]propan-1-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
3-methoxy-N-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]propan-1-amine;oxalic acid

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